2-(3-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid
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Overview
Description
2-(3-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid is an organic compound that features a trifluoromethyl group, a chlorophenyl group, and a butanoic acid moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to introduce the chlorine atom at the meta position.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Formation of the Butanoic Acid Moiety: The final step involves the formation of the butanoic acid moiety through a series of reactions, including alkylation and oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(3-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid: Similar structure but with the chlorine atom at the para position.
2-(3-Bromophenyl)-4,4,4-trifluoro-3-methylbutanoic acid: Similar structure but with a bromine atom instead of chlorine.
2-(3-Chlorophenyl)-4,4,4-trifluoro-3-ethylbutanoic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The unique combination of the trifluoromethyl group and the chlorophenyl group at the meta position imparts distinct chemical properties to 2-(3-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid. This makes it particularly useful in applications requiring specific reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-(3-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3O2/c1-6(11(13,14)15)9(10(16)17)7-3-2-4-8(12)5-7/h2-6,9H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXPUITZHHYUAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Cl)C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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